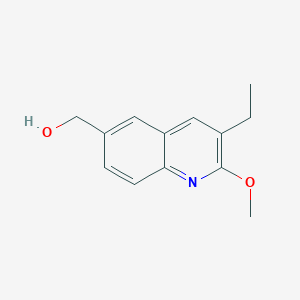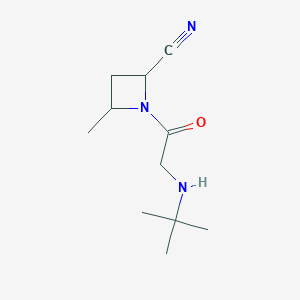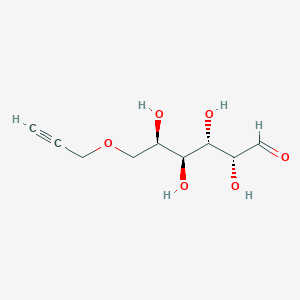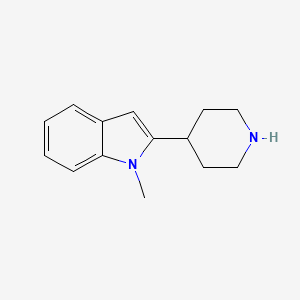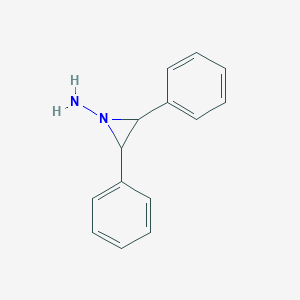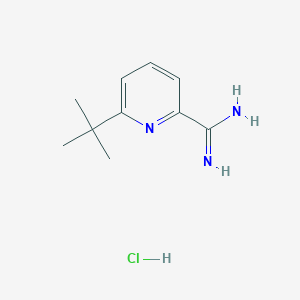
6-(tert-Butyl)picolinimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butyl)picolinimidamide hydrochloride is a chemical compound with the molecular formula C10H16ClN3 and a molecular weight of 213.71 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a tert-butyl group attached to a picolinimidamide core.
Preparation Methods
The synthesis of 6-(tert-Butyl)picolinimidamide hydrochloride typically involves the reaction of picolinimidamide with tert-butyl chloride in the presence of a suitable base. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
6-(tert-Butyl)picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or other substituents are replaced by different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
6-(tert-Butyl)picolinimidamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions. It may also serve as a ligand in the development of new drugs.
Medicine: In pharmaceutical research, this compound is investigated for its potential therapeutic properties. It may act as a precursor for drug candidates targeting various diseases.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in enzyme assays, it may inhibit or activate certain enzymes, while in drug development, it may interact with cellular receptors to produce therapeutic effects .
Comparison with Similar Compounds
6-(tert-Butyl)picolinimidamide hydrochloride can be compared with other similar compounds, such as:
Picolinimidamide: Lacks the tert-butyl group, resulting in different reactivity and properties.
tert-Butylamine: Contains the tert-butyl group but lacks the picolinimidamide core, leading to different applications and chemical behavior.
Picolinamide: Similar core structure but different functional groups, affecting its reactivity and use in research.
The uniqueness of this compound lies in its combination of the tert-butyl group and picolinimidamide core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1179360-08-7 |
|---|---|
Molecular Formula |
C10H16ClN3 |
Molecular Weight |
213.71 g/mol |
IUPAC Name |
6-tert-butylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c1-10(2,3)8-6-4-5-7(13-8)9(11)12;/h4-6H,1-3H3,(H3,11,12);1H |
InChI Key |
BXRPJOKWULIBAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=N1)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


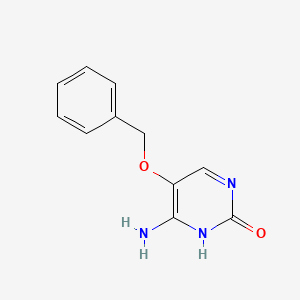


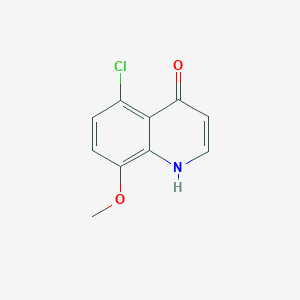
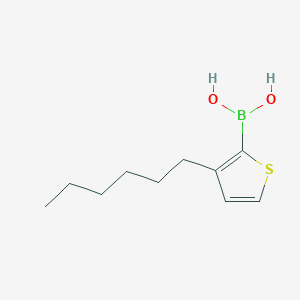
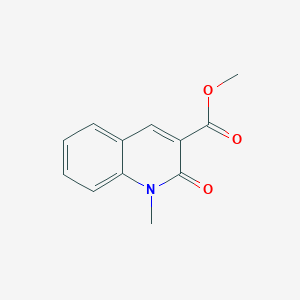
![4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15068512.png)
